3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an oxazolidine-2,4-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects would be diverse and depend on the specific biological activity being exhibited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The acetylated indole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Oxazolidine-2,4-dione Formation: Finally, the piperidine derivative is cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted indole or piperidine derivatives.
Scientific Research Applications
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.
Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids.
Oxazolidine-2,4-dione Derivatives: Compounds like linezolid, an antibiotic with a similar core structure.
Uniqueness
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAPIGCQFUOJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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